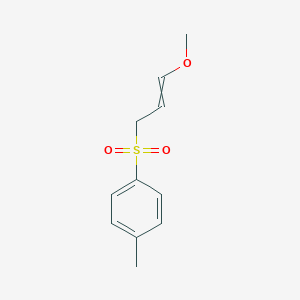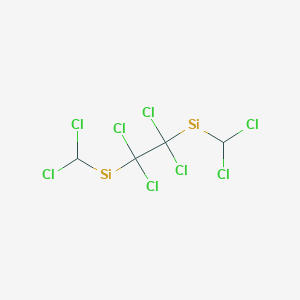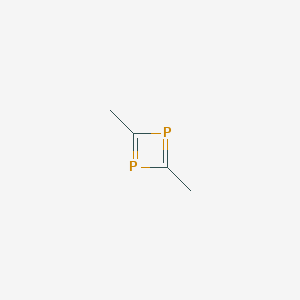
2,4-Dimethyl-1,3-diphosphete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,3-diphosphete is a unique organophosphorus compound characterized by its distinct molecular structureIts molecular formula is C4H8P2, and it is known for its reactivity and versatility in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-diphosphete typically involves the reaction of appropriate phosphorus precursors under controlled conditions. One common method includes the cyclization of 1,3-diphosphabutadiene derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-1,3-diphosphete undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and organometallic reagents can be employed.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Applications De Recherche Scientifique
2,4-Dimethyl-1,3-diphosphete has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,3-diphosphete involves its interaction with various molecular targets. It can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
2,4-Disubstituted Thiazoles: These compounds share similar structural features and reactivity patterns.
2,4-Dimethyl-1,3-dioxolane: Another compound with comparable chemical properties.
2,4-Dimethyl-1,3-dioxane: Known for its similar reactivity in substitution and oxidation reactions
Uniqueness: What sets 2,4-Dimethyl-1,3-diphosphete apart is its dual phosphorus atoms, which confer unique reactivity and the ability to form diverse organophosphorus compounds. This makes it a valuable compound in both academic research and industrial applications .
Propriétés
Numéro CAS |
141987-56-6 |
|---|---|
Formule moléculaire |
C4H6P2 |
Poids moléculaire |
116.04 g/mol |
Nom IUPAC |
2,4-dimethyl-1,3-diphosphete |
InChI |
InChI=1S/C4H6P2/c1-3-5-4(2)6-3/h1-2H3 |
Clé InChI |
LITDBUOMWQOOGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=PC(=P1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
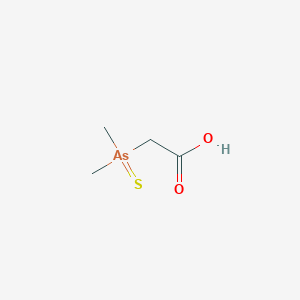
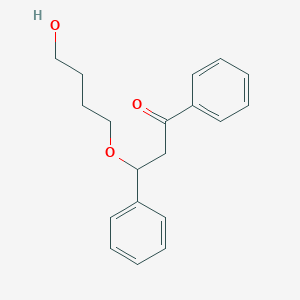
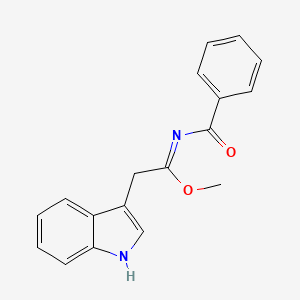
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
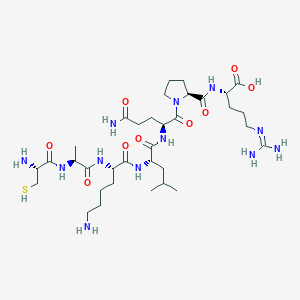
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)

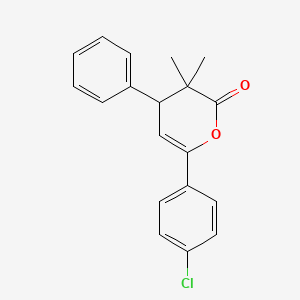
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
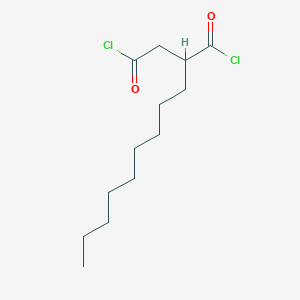
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
